molecular formula C8H9N5O2 B1437654 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152565-70-2

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1437654
CAS No.: 1152565-70-2
M. Wt: 207.19 g/mol
InChI Key: KVLWCIJEBRVZLK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152565-70-2) is a heterocyclic compound with a molecular formula of C8H9N5O2 and a molecular weight of 207.19 g/mol . It features a pyrazole core that is substituted with both a methyl group and a 1,2,4-triazole ring, and is functionalized with a carboxylic acid group, making it a valuable intermediate in chemical synthesis . Compounds containing both pyrazole and 1,2,4-triazole rings are of significant interest in medicinal and agrochemical research due to the known biological activities associated with these scaffolds . The 1,2,4-triazole moiety, found in marketed drugs like voriconazole (antifungal) and sitagliptin (antidiabetic), and the pyrazole ring, present in drugs like celecoxib (anti-inflammatory), are both recognized for their broad pharmacological potential . The presence of these fused heterocyclic systems in a single molecule, along with a modifiable carboxylic acid handle, allows researchers to generate diverse compound libraries for screening . This makes 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid a versatile building block for the discovery and development of new active substances. This product is intended for research purposes and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-6(8(14)15)7(12(2)11-5)13-4-9-3-10-13/h3-4H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLWCIJEBRVZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Procedure

Step Reactants & Conditions Description Product
1 Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat at 110-120 °C for 4 hours Condensation and cyclization to form an intermediate compound A Compound A (purity ~97.5%)
2 Compound A, 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8-20 °C, stirring, layering Hydrazine-mediated ring closure to form compound B in toluene phase Liquid containing compound B
3 Compound B solution, 15% HCl; heat to 85-90 °C, acidification, centrifugation, drying Acidification and isolation of the target pyrazole carboxylic acid 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (purity ~98.5%)

Example Scale Synthesis Data

Parameter Quantity Notes
Ethyl acetoacetate 600 kg Raw material
Triethyl orthoformate 900 kg Raw material
Acetic anhydride 800 kg Raw material
Methylhydrazine (40%) 500 kg Aqueous solution
Toluene 600 L Solvent
Sodium hydroxide 25 kg Base catalyst
Hydrochloric acid (15%) 1350 L Acidification agent
Product yield 610 kg 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Product purity 98.5% By HPLC/NMR

Reaction Highlights

  • The condensation step forms a key intermediate via heating and vacuum distillation.
  • Hydrazine ring closure is performed under controlled low temperatures to optimize yield and purity.
  • Acidification with dilute HCl precipitates the final product, which is isolated by centrifugation and drying.
  • The process avoids harsh conditions, uses readily available reagents, and is suitable for scale-up.

Comparative Table of Key Preparation Steps

Stage Starting Material Reaction Type Conditions Outcome
Core synthesis Ethyl acetoacetate, triethyl orthoformate, acetic anhydride Condensation & cyclization 110-120 °C, reflux, vacuum distillation Intermediate (compound A)
Ring closure Compound A, methylhydrazine, NaOH, toluene Hydrazine-mediated cyclization 8-20 °C, stirring, layering Compound B solution
Acidification Compound B, 15% HCl Acid precipitation 85-90 °C, centrifugation 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Triazole substitution Halogenated pyrazole intermediate, 1H-1,2,4-triazole Nucleophilic substitution Mild conditions (30-50 °C) 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid

Analytical and Purity Data

  • The final 1,3-dimethyl-1H-pyrazole-4-carboxylic acid product exhibits high purity (~98.5%) confirmed by nuclear magnetic resonance (NMR) spectroscopy and chromatographic methods.
  • Typical ^1H NMR (DMSO-d6) signals include:
    • 12.10 ppm (singlet, 1H, carboxylic acid proton)
    • 8.09 ppm (singlet, 1H, pyrazole proton)
    • 3.77 ppm (singlet, 6H, methyl groups)
  • The introduction of the triazolyl substituent is verified by characteristic signals corresponding to the triazole ring protons in the aromatic region.

Summary and Expert Recommendations

  • The preparation of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is best approached via initial synthesis of the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid core using condensation and hydrazine cyclization methods.
  • Subsequent functionalization involves halogenation at the 5-position followed by nucleophilic substitution with 1H-1,2,4-triazole under mild conditions.
  • The described methods provide high purity products with scalable reaction conditions suitable for industrial synthesis.
  • Optimization of reaction parameters such as temperature, reagent ratios, and purification steps is critical to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.

  • Reduction: The compound can be reduced to form its corresponding amine derivative.

  • Substitution: The triazole and pyrazole rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Carboxylate: Oxidation of the carboxylic acid group forms the carboxylate salt.

  • Amine Derivative: Reduction of the carboxylic acid group results in the formation of an amine derivative.

  • Substituted Derivatives: Substitution reactions can lead to various substituted derivatives of the triazole and pyrazole rings.

Scientific Research Applications

Applications in Agriculture

Fungicides and Plant Growth Regulators

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid has been studied for its efficacy as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes. Research indicates that this compound can effectively control various fungal pathogens in crops, thereby enhancing agricultural productivity.

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that formulations containing this compound exhibited significant antifungal activity against Fusarium and Botrytis species. The results indicated a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential as an effective agricultural treatment .

Pharmaceutical Applications

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarity to other triazole-containing drugs suggests potential as an antifungal agent in human medicine. Preliminary studies have shown that it exhibits activity against several strains of fungi and bacteria.

Case Study: Antifungal Activity

In vitro assays revealed that 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations comparable to established antifungal agents . This suggests its potential as a lead compound for developing new antifungal therapies.

Material Science Applications

Polymer Chemistry

This compound is also being explored in the field of polymer chemistry. Its ability to form coordination complexes with metal ions can be utilized in synthesizing novel materials with enhanced properties.

Case Study: Development of Metal Complexes

Research has demonstrated that metal complexes formed with 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exhibit improved thermal stability and mechanical properties compared to traditional polymers. These materials show promise for applications in coatings and composites .

Summary Table of Applications

Field Application Case Study Findings
AgricultureFungicidesReduced fungal disease incidence by over 60%
PharmaceuticalsAntimicrobial agentsEffective against Candida albicans and Aspergillus niger
Material SciencePolymer chemistryEnhanced thermal stability in metal complexes

Mechanism of Action

The mechanism by which 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Pyrazole-4-Carboxylic Acid Derivatives

  • Target Compound vs. 5-Methyl-1,3-diphenyl Analogue : The target compound’s methyl and triazolyl substituents contrast with the phenyl groups in the diphenyl derivative. The absence of aromatic phenyl rings in the target compound may reduce steric hindrance, enhancing solubility and reactivity for agrochemical applications .
  • Carboxylic Acid vs.

Triazolyl-Substituted Benzoic Acids

  • Positional Isomerism : 3- and 4-(1H-1,2,4-triazol-1-yl)benzoic acids differ in triazole ring placement, leading to distinct coordination modes with metals. For example, 4-triazolyl derivatives form interpenetrating 3D networks with Cu(II), whereas 3-triazolyl analogs create channeled frameworks with Cd(II) .

Hybrid Pyrazole-Triazole Systems

  • Antioxidant Activity : Compounds like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit radical-scavenging activity due to the thiol group, a feature absent in the target compound .

Physicochemical Properties

  • Melting Points : Triazolyl benzoic acids exhibit high melting points (262–320°C), attributed to strong hydrogen bonding and aromatic stacking, whereas pyrazole-4-carboxylic acids likely have lower melting points due to reduced symmetry .
  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to its carbonitrile derivative, which is more lipophilic .

Biological Activity

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152565-70-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activities of this compound based on diverse scientific studies and findings.

The chemical formula of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is C8H9N5O2, with a molecular weight of 207.19 g/mol. The compound appears as a powder and is typically stored at room temperature .

Biological Activity Overview

The biological activities of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid can be categorized into the following areas:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole have shown effective cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
Hep-23.25
A54926

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Pyrazoles have been shown to inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway.

The mechanism by which 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its biological effects is thought to involve the inhibition of specific kinases and enzymes related to cancer cell survival and inflammation. For example:

  • Aurora-A Kinase Inhibition : Some studies have reported that related pyrazole compounds inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of a series of pyrazole derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of pyrazole compounds in animal models of arthritis. The results showed a marked reduction in inflammatory markers compared to control groups.

Q & A

Basic: What synthetic routes are commonly employed for preparing 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation and functional group modification . For example:

  • Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives or hydrazine analogs in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, as demonstrated in structurally similar pyrazole-4-carboxylate synthesis .
  • Triazole Substitution : Introduce the 1,2,4-triazole moiety via nucleophilic substitution or coupling reactions. For instance, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) can attach aryl/heteroaryl groups to the pyrazole core .
  • Hydrolysis : Basic or acidic hydrolysis of ester intermediates (e.g., ethyl pyrazole-4-carboxylate) yields the carboxylic acid derivative .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Refinement using SHELXL (e.g., for determining bond lengths, angles, and hydrogen-bonding networks). For example, SHELX programs are robust for small-molecule refinement, especially for resolving disorder in the triazole or pyrazole rings .
  • Spectroscopy :
    • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole/pyrazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹) .
    • NMR : ¹H NMR reveals methyl group protons (δ ~2.5–3.5 ppm) and aromatic protons from triazole/pyrazole (δ ~7.0–8.5 ppm). ¹³C NMR confirms carboxylate carbons (δ ~165–170 ppm) .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

  • Refinement Strategies : Use SHELXL ’s constraints (e.g., DFIX, FLAT) to model disordered regions (common in flexible triazole substituents). Compare multiple datasets to validate thermal parameters and occupancy ratios .
  • Validation Tools : Cross-check with Platon (for symmetry checks) and Mercury (for intermolecular interactions). If hydrogen-bonding patterns conflict with theoretical models (e.g., DFT), re-examine solvent effects or protonation states .

Advanced: What computational approaches predict the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use programs like FlexX or AutoDock to model interactions with biological targets (e.g., enzymes or receptors). For triazole-containing analogs, prioritize hydrogen bonding with residues like Met793 in hEGFR’s hinge region .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed reactivity or binding affinity .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the triazole-pyrazole scaffold in binding pockets .

Advanced: How does the 1,2,4-triazole moiety influence biological activity?

Methodological Answer:

  • Metal Coordination : The triazole’s nitrogen atoms can chelate metal ions (e.g., Zn²⁺, Cu²⁺), potentially modulating enzyme activity or membrane transport proteins, as seen in studies of triazole-acetic acid derivatives .
  • Hydrogen Bonding : In kinase inhibitors, the triazole forms critical hydrogen bonds with catalytic residues (e.g., ATP-binding pockets). For example, docking studies show triazole interactions stabilize inhibitor-enzyme complexes .
  • Bioisosteric Replacement : Compare activity with analogs lacking the triazole group to isolate its contribution. For instance, replacing triazole with imidazole reduces binding affinity in some kinase assays .

Basic: What solvents and conditions optimize crystallization of this compound?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow diffusion of a non-polar antisolvent (e.g., hexane) to induce crystallization .
  • Temperature Control : Crystallize at 4°C to reduce nucleation rate, yielding larger single crystals suitable for X-ray analysis .
  • Additives : Add trace acetic acid to protonate the carboxylate group, enhancing crystal lattice stability via hydrogen bonding .

Advanced: How to analyze electronic effects of substituents on the pyrazole ring?

Methodological Answer:

  • Hammett Studies : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 5-position. Plot reaction rates (e.g., hydrolysis) against σ values to quantify electronic effects .
  • Spectroscopic Correlations : Compare ¹³C NMR chemical shifts of the carboxylate group with substituent σₚ constants to assess resonance/inductive effects .

Advanced: What strategies address low yield in triazole coupling reactions?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to improve cross-coupling efficiency .
  • Microwave Assistance : Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics and reduce side products .
  • Protecting Groups : Temporarily protect the carboxylate as a methyl ester to prevent coordination with metal catalysts during coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid

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